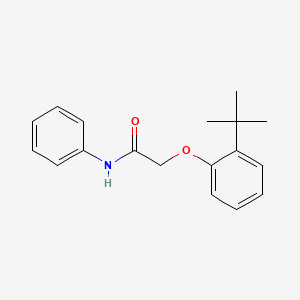

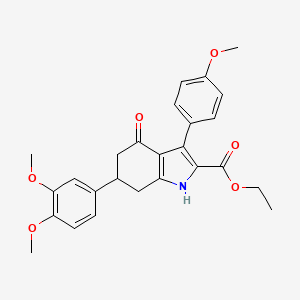

![molecular formula C17H22N4O3 B5504669 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals that incorporate functional groups typical of acetamides, pyrazoles, and chromenes. These structures are often investigated for their potential pharmacological properties and chemical reactivity, contributing to various fields of chemical and pharmaceutical research.

Synthesis Analysis

Synthesis of related compounds often involves multistep reactions, including condensation, cyclization, and substitution reactions. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated the utility of these methods in generating complex structures with potential antioxidant activity (Chkirate et al., 2019). Similarly, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine highlighted ring opening and closure reactions as critical steps (Halim & Ibrahim, 2022).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the solid-state structure of synthesized compounds. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, was elucidated, revealing interesting planarity of the pyran ring, which is distinct from other similar compounds (Wang et al., 2005).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with metal ions, as seen in the formation of coordination complexes. These interactions can lead to the creation of supramolecular architectures via hydrogen bonding, as demonstrated in the study of Co(II) and Cu(II) complexes (Chkirate et al., 2019).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on the self-assembly process. These complexes, along with the ligands, exhibit significant antioxidant activity, demonstrating their potential in medicinal chemistry for designing antioxidant agents. The study elaborates on the synthesis, characterization, and antioxidant evaluation of these compounds, highlighting their supramolecular architectures via various hydrogen bonding interactions (Chkirate et al., 2019).

Antimicrobial Activity

Research into novel heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents has led to the synthesis of derivatives through various reactions. These compounds, including pyrazole derivatives, have been evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Herbicide Mechanism

The chloroacetamides alachlor and metazachlor, containing pyrazol-1-ylmethyl acetamide groups, are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops. Their mechanism involves the inhibition of fatty acid synthesis in target plants, highlighting the agricultural applications of such compounds (Weisshaar & Böger, 1989).

Anticancer Activity

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored with the aim of finding new anticancer agents. The study tested the synthesized compounds on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, suggesting the potential of these derivatives as anticancer drugs (Al-Sanea et al., 2020).

Future Directions

properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-5-16(18)21(20-11)9-17(22)19-8-12-6-13-3-4-14(23-2)7-15(13)24-10-12/h3-5,7,12H,6,8-10,18H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROPXKXSPHRXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

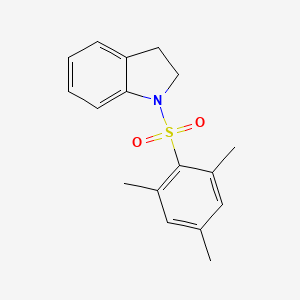

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

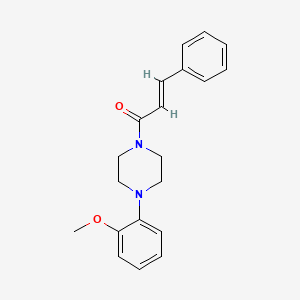

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

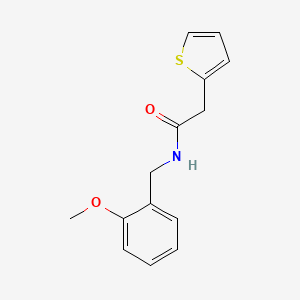

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)